Cas no 68219-16-9 (N,N-diethyl-N''-(6-methoxy-4-methylquinolin-8-yl)heptane-1,7-diamine)

N,N-diethyl-N''-(6-methoxy-4-methylquinolin-8-yl)heptane-1,7-diamine structure
68219-16-9 structure
Nome del prodotto:N,N-diethyl-N''-(6-methoxy-4-methylquinolin-8-yl)heptane-1,7-diamine
Numero CAS:68219-16-9
MF:C22H35N3O
MW:357.532805681229
CID:969573
PubChem ID:432305

N,N-diethyl-N''-(6-methoxy-4-methylquinolin-8-yl)heptane-1,7-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N,N-diethyl-N''-(6-methoxy-4-methylquinolin-8-yl)heptane-1,7-diamine
    • N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)heptane-1,7-diamine
    • AG-G-61197
    • CTK5C7554
    • Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine
    • Diethyl{7-[(6-methoxy-4-methyl(8-quinolyl))amino]heptyl}amine
    • NSC305839
    • SCHEMBL14424700
    • 1,7-Heptanediamine, N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-
    • N',N'-diethyl-N-(6-methoxy-4-methyl-8-quinolyl)heptane-1,7-diamine
    • DTXSID90218394
    • NSC-305839
    • CHEMBL175232
    • UNII-8EU5ZHF20I
    • 1,7-HEPTANEDIAMINE, N1,N1-DIETHYL-N7-(6-METHOXY-4-METHYL-8-QUINOLINYL)-
    • N1,N1-Diethyl-N7-(6-methoxy-4-methylquinolin-8-yl)heptane-1,7-diamine
    • N1,N1-DIETHYL-N7-(6-METHOXY-4-METHYL-8-QUINOLINYL)-1,7-HEPTANEDIAMINE
    • 68219-16-9
    • NSC 305839
    • 8EU5ZHF20I
    • DS-010799
    • Inchi: InChI=1S/C22H35N3O/c1-5-25(6-2)15-11-9-7-8-10-13-23-21-17-19(26-4)16-20-18(3)12-14-24-22(20)21/h12,14,16-17,23H,5-11,13,15H2,1-4H3
    • Chiave InChI: ZFEGQNGGNPZFFS-UHFFFAOYSA-N
    • Sorrisi: CCN(CC)CCCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC

Proprietà calcolate

  • Massa esatta: 357.27825
  • Massa monoisotopica: 357.278012748g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 12
  • Complessità: 361
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.3
  • Superficie polare topologica: 37.4Ų

Proprietà sperimentali

  • PSA: 37.39
  • LogP: 6.13100
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd